molecular formula C15H23NO B14850783 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol

3-(Cyclohexylmethyl)-2-(dimethylamino)phenol

Cat. No.: B14850783
M. Wt: 233.35 g/mol
InChI Key: ZZUBCHBALVJVHK-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the formylation of phenol derivatives. One method involves using formamidine acetate and acetic anhydride, which allows for the formylation of phenol derivatives without requiring high temperatures or the addition of strong acids or bases . This method can produce mono-, di-, and tri-formylated products depending on the substrate and conditions used.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and efficiency while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylmethyl derivatives with different oxidation states.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized phenol derivatives, reduced cyclohexylmethyl compounds, and various substituted phenol derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving phenol derivatives and their biological activities.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The dimethylamino group can also interact with biological molecules, potentially influencing their behavior and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol include other phenol derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-(dimethylamino)phenol

InChI

InChI=1S/C15H23NO/c1-16(2)15-13(9-6-10-14(15)17)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3

InChI Key

ZZUBCHBALVJVHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1O)CC2CCCCC2

Origin of Product

United States

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